molecular formula C25H29N3O B12628693 1-{[4-(Benzyloxy)phenyl]methyl}-4-[2-(pyridin-2-yl)ethyl]piperazine CAS No. 918481-48-8

1-{[4-(Benzyloxy)phenyl]methyl}-4-[2-(pyridin-2-yl)ethyl]piperazine

Cat. No.: B12628693
CAS No.: 918481-48-8
M. Wt: 387.5 g/mol
InChI Key: ZXDJLDJIRAFZMX-UHFFFAOYSA-N
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Description

1-{[4-(Benzyloxy)phenyl]methyl}-4-[2-(pyridin-2-yl)ethyl]piperazine is a complex organic compound that features a piperazine ring substituted with a benzyloxyphenylmethyl group and a pyridin-2-ylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(Benzyloxy)phenyl]methyl}-4-[2-(pyridin-2-yl)ethyl]piperazine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzyloxyphenylmethyl Intermediate: This step involves the reaction of 4-benzyloxybenzyl chloride with a suitable base to form the benzyloxyphenylmethyl intermediate.

    Formation of the Pyridin-2-ylethyl Intermediate: This step involves the reaction of 2-bromopyridine with an appropriate nucleophile to form the pyridin-2-ylethyl intermediate.

    Coupling Reaction: The final step involves the coupling of the benzyloxyphenylmethyl intermediate with the pyridin-2-ylethyl intermediate in the presence of a suitable catalyst, such as palladium, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(Benzyloxy)phenyl]methyl}-4-[2-(pyridin-2-yl)ethyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{[4-(Benzyloxy)phenyl]methyl}-4-[2-(pyridin-2-yl)ethyl]piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-{[4-(Benzyloxy)phenyl]methyl}-4-[2-(pyridin-2-yl)ethyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[4-(Methoxy)phenyl]methyl}-4-[2-(pyridin-2-yl)ethyl]piperazine
  • 1-{[4-(Ethoxy)phenyl]methyl}-4-[2-(pyridin-2-yl)ethyl]piperazine

Uniqueness

1-{[4-(Benzyloxy)phenyl]methyl}-4-[2-(pyridin-2-yl)ethyl]piperazine is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.

Properties

CAS No.

918481-48-8

Molecular Formula

C25H29N3O

Molecular Weight

387.5 g/mol

IUPAC Name

1-[(4-phenylmethoxyphenyl)methyl]-4-(2-pyridin-2-ylethyl)piperazine

InChI

InChI=1S/C25H29N3O/c1-2-6-23(7-3-1)21-29-25-11-9-22(10-12-25)20-28-18-16-27(17-19-28)15-13-24-8-4-5-14-26-24/h1-12,14H,13,15-21H2

InChI Key

ZXDJLDJIRAFZMX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)CC3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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